molecular formula C11H12O3 B2730413 5-Methylisochroman-1-carboxylic acid CAS No. 683222-15-3

5-Methylisochroman-1-carboxylic acid

Cat. No. B2730413
CAS RN: 683222-15-3
M. Wt: 192.214
InChI Key: WRHHZPGKCVNMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylisochroman-1-carboxylic acid (MICA) is an organic compound with a molecular formula of C10H10O3. It is a white crystalline powder that is soluble in water and organic solvents. MICA has been found to have various applications in scientific research, including as a reference standard in analytical chemistry, as a building block in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Drug Delivery Systems

A study focused on the synthesis and evaluation of carboxymethyl starch-chitosan nanoparticles as a drug delivery system to the colon, utilizing 5-aminosalicylic acid (5-ASA) as a model drug molecule. The research explored the nanoparticles' formulation via a complex coacervation process, investigating the impact of various process variables on particle size and drug entrapment efficiency. The release mechanism of 5-ASA from the nanoparticles was based on the ion-exchange process, indicating the potential of these nanoparticles for controlled drug delivery to the colon (Saboktakin et al., 2011).

Biosynthesis

Research into carbapenem biosynthesis clarified stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline, contributing to the understanding of naturally occurring carbapenem beta-lactam antibiotics' synthesis. This study provided insights into the stereochemical configurations crucial for the biosynthetic pathway, highlighting the complexity and specificity of enzyme-mediated reactions in antibiotic biosynthesis (Stapon et al., 2003).

Bioorganic Chemistry

Investigations into the reversible blocking of amino groups with citraconic anhydride demonstrated the chemical modification of amino acids for various applications, including enzyme and protein studies. This research underlines the utility of specific chemical reactions in modifying biomolecules for further scientific exploration (Dixon & Perham, 1968).

The synthesis and structural characterization of carboxyfullerenes as neuroprotective agents highlighted the potential of carboxylic acid derivatives in medicinal chemistry, especially for neurodegenerative diseases. The study demonstrated the antioxidative properties of carboxyfullerenes, suggesting their application in therapeutic strategies against oxidative stress-related conditions (Dugan et al., 1997).

properties

IUPAC Name

5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHHZPGKCVNMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC(C2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 2-(2-methylphenyl)ethanol (2 g), TFA (10 ml) and 2,2-dihydroxyacetic acid (1.5 g) was refluxed for 23 hrs and volatiles were evaporated. Separation method I yielded the title compound (2.6 g) as an off-white solid. Alternatively, sulphuric acid can be used in cyclization.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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